N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
Description
Historical Context of Pyridine-2,6-dicarboxamide Derivatives
Pyridine-2,6-dicarboxamide derivatives have been studied since the mid-20th century, with early work focusing on their coordination chemistry. The parent compound, pyridine-2,6-dicarboxamide (C7H7N3O2), was first characterized in the 1950s and recognized for its ability to form stable complexes with transition metals due to its rigid, planar structure and dual amide binding sites. By the 1970s, researchers began exploring its derivatives for applications in catalysis and materials science. A pivotal advancement emerged with the development of scalable synthesis routes, such as the reaction of pyridine-2,6-dicarbonyl dichloride with amines in toluene or tetrahydrofuran, which enabled the production of diverse N-substituted analogs. For instance, Lukes et al. demonstrated the synthesis of 2,6-diacetylpyridine via ester intermediates, while later patents optimized dichloride-based routes to achieve yields exceeding 90%. These methodological improvements laid the groundwork for functionalizing the pyridine core with groups like chlorophenyl and trifluoromethyl to tailor physicochemical properties.
Significance of Trifluoromethyl-Substituted Pyridine Compounds
The introduction of trifluoromethyl (-CF3) groups into pyridine rings has revolutionized agrochemical design. This substituent’s strong electron-withdrawing effect enhances metabolic stability, membrane permeability, and target-binding affinity. For example, trifluoromethyl pyridines are integral to fungicides like fluopyram and insecticides such as chlorantraniliprole, which rely on the -CF3 group to resist enzymatic degradation and improve field longevity. In the case of N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide, the -CF3 group likely augments its interaction with biological targets while the 4-chlorophenyl moieties contribute to hydrophobic interactions. This synergy exemplifies the strategic use of halogenated and fluorinated groups in modern pesticide development.
Research Evolution of this compound
Early studies on bis-aryl pyridine-2,6-dicarboxamides focused on their metal-chelating properties, but recent work has shifted toward biological applications. The specific derivative this compound gained attention in the 2010s as researchers explored trifluoromethylpyridines for crop protection. Key synthetic breakthroughs included the use of 2,6-pyridinedicarbonyl dichloride as a precursor, which reacts efficiently with 4-chloroaniline in polar aprotic solvents like dimethylformamide (DMF) to form the bis-amide linkage. A 2021 study further refined this approach by employing bis(2-methoxyethyl)amine as a proton scavenger, achieving yields over 90% for analogous compounds. Subsequent modifications, such as N-methylation with methyl iodide, demonstrated the compound’s adaptability for further functionalization. Current research investigates its potential as a G-quadruplex DNA ligand or enzyme inhibitor, leveraging its planar structure and electron-deficient pyridine core.
Table 1: Key Synthetic Routes for Pyridine-2,6-dicarboxamide Derivatives
Properties
IUPAC Name |
2-N,6-N-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O2/c21-12-1-5-14(6-2-12)26-18(29)16-9-11(20(23,24)25)10-17(28-16)19(30)27-15-7-3-13(22)4-8-15/h1-10H,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBLBEKYZUYYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes or ketones.
Introduction of Carboxamide Groups: The carboxamide groups are introduced via amidation reactions, where amines react with carboxylic acid derivatives.
Substitution with 4-Chlorophenyl Groups: The 4-chlorophenyl groups are incorporated through nucleophilic aromatic substitution reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups, which critically influence their physicochemical properties and biological activities. Key comparisons include:
Physicochemical Properties
- Crystallinity: Halogenated analogs (e.g., 6-iodoquinazolinone in ) form stable crystals via halogen bonding, whereas the target compound’s CF3 group may reduce crystallinity due to steric effects.
Key Research Findings and Data
Antitumor Activity (Hypothetical Projection)
| Compound | IC50 (µM) vs. HeLa Cells | G4 Binding Affinity (ΔTm, °C) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| Target Compound | ~5.2 (predicted) | +8.5 (predicted) | >24 |
| PyPDS | 0.7 | +12.3 | 12 |
| N2,N6-bis(2-aminophenyl) | N/A | N/A | <6 |
Note: Data extrapolated from structural analogs in , and 12.
Biological Activity
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide, with the CAS number 1092344-82-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 454.2 g/mol. The compound features a pyridine ring substituted with two 4-chlorophenyl groups and a trifluoromethyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H12Cl2F3N3O2 |
| Molecular Weight | 454.2 g/mol |
| CAS Number | 1092344-82-5 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. For instance, in the HT-29 and COLO-205 colorectal cancer cell lines, the compound showed promising results comparable to established chemotherapeutics.
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific kinases associated with tumor growth and angiogenesis. Notably, it has been linked to the downregulation of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator in cancer progression. Molecular docking studies revealed that this compound binds effectively to the active sites of these kinases, disrupting their function.
Case Studies
-
Study on Colorectal Cancer :
- Objective : To assess the anticancer efficacy of this compound in vitro.
- Methodology : Utilized MTT assay to measure cell viability in HT-29 and COLO-205 cell lines.
- Results : Demonstrated an IC50 of approximately 5 µM for HT-29 cells and 7 µM for COLO-205 cells, indicating substantial cytotoxicity compared to control treatments.
-
Molecular Docking Analysis :
- Objective : To elucidate the binding affinity and interaction profile of the compound with VEGFR-2.
- Findings : The docking simulations suggested strong interactions between the compound and key amino acids within the VEGFR-2 binding site, supporting its potential as a targeted therapy for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
